Ethyl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of ETHYL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline core and the subsequent functionalization of the benzothiophene ring. Common synthetic routes include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
One-Pot Reactions: These reactions combine multiple steps into a single reaction vessel, reducing the need for intermediate purification and improving overall efficiency.
Solvent-Free Conditions: This environmentally friendly approach eliminates the use of solvents, reducing waste and potential hazards.
Ionic Liquids and Catalysts: The use of ionic liquids and recyclable catalysts can enhance reaction rates and selectivity.
Chemical Reactions Analysis
ETHYL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Chemistry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound can bind to bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
ETHYL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used as an anticancer agent.
Mepacrine: An antiprotozoal drug.
These compounds share a similar quinoline core but differ in their functional groups and specific biological activities, highlighting the unique properties of ETHYL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE.
Properties
Molecular Formula |
C30H30N2O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-5-35-30(34)27-22-13-11-18(3)15-26(22)36-29(27)32-28(33)23-16-25(20-12-10-17(2)14-19(20)4)31-24-9-7-6-8-21(23)24/h6-10,12,14,16,18H,5,11,13,15H2,1-4H3,(H,32,33) |
InChI Key |
CRZGKSFOLNDURP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
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